4-bromo-1-tert-butyl-1H-imidazole
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Overview
Description
4-Bromo-1-tert-butyl-1H-imidazole is a substituted imidazole compound. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a bromine atom at the 4-position and a tert-butyl group at the 1-position of the imidazole ring. Imidazoles are known for their diverse chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-tert-butyl-1H-imidazole typically involves the bromination of 1-tert-butylimidazole. One common method is the reaction of 1-tert-butylimidazole with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The choice of brominating agents and solvents may vary based on cost, availability, and environmental considerations. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-tert-butyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The imidazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides in the presence of catalysts like palladium to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxide salts. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in coupling reactions under inert atmospheres.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazoles, while coupling reactions can produce biaryl or diaryl imidazole derivatives .
Scientific Research Applications
4-Bromo-1-tert-butyl-1H-imidazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Mechanism of Action
The mechanism of action of 4-bromo-1-tert-butyl-1H-imidazole depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The bromine atom and tert-butyl group can influence the compound’s binding affinity and selectivity for its molecular targets. The imidazole ring can participate in hydrogen bonding and π-π interactions, contributing to its biological activity .
Comparison with Similar Compounds
1-tert-butylimidazole: Lacks the bromine atom, resulting in different reactivity and biological properties.
4-chloro-1-tert-butyl-1H-imidazole: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical reactivity and biological activity.
4-bromo-1-methyl-1H-imidazole: Contains a methyl group instead of a tert-butyl group, affecting its steric and electronic properties.
Uniqueness: 4-Bromo-1-tert-butyl-1H-imidazole is unique due to the presence of both the bromine atom and the bulky tert-butyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H11BrN2 |
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Molecular Weight |
203.08 g/mol |
IUPAC Name |
4-bromo-1-tert-butylimidazole |
InChI |
InChI=1S/C7H11BrN2/c1-7(2,3)10-4-6(8)9-5-10/h4-5H,1-3H3 |
InChI Key |
KRRUJKDKOLRUES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=C(N=C1)Br |
Origin of Product |
United States |
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